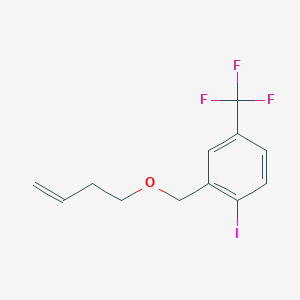![molecular formula C30H25OSi B12637533 {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl CAS No. 920985-14-4](/img/structure/B12637533.png)
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a diphenylsilyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl typically involves the reaction of 4-(naphthalen-2-yl)phenol with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing automated systems for mixing and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can yield alcohols or amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
科学的研究の応用
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved would depend on the context of its application, such as in catalysis or as a material component.
類似化合物との比較
Similar Compounds
- {1-[4-(Naphthalen-2-yl)phenyl]methoxy}(diphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(triphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(dimethyl)silyl
Uniqueness
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is unique due to its specific combination of a naphthalene ring, a phenyl group, and a diphenylsilyl moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis. The presence of the diphenylsilyl group also enhances its stability and reactivity compared to similar compounds with different substituents.
特性
CAS番号 |
920985-14-4 |
|---|---|
分子式 |
C30H25OSi |
分子量 |
429.6 g/mol |
InChI |
InChI=1S/C30H25OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-23H,1H3 |
InChIキー |
OAFURWDQSFQIRA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




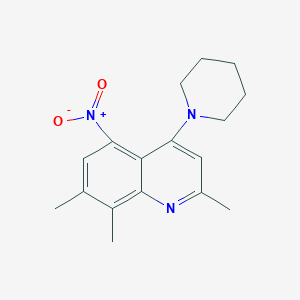
![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
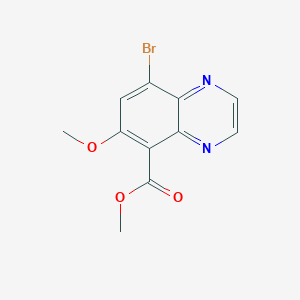
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
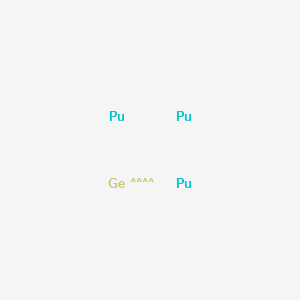

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
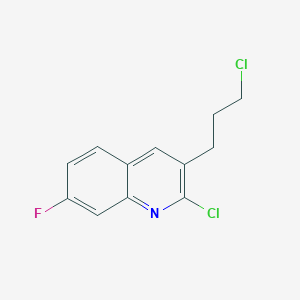
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
